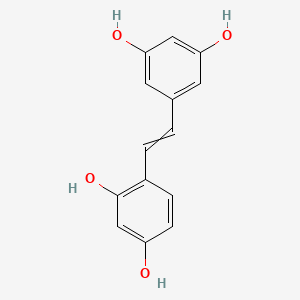![molecular formula C45H47ClN10O3 B12427761 3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1’-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a spirocyclic structure, a triazolo-benzodiazepine core, and a piperidine-dione moiety, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic structure, the triazolo-benzodiazepine core, and the piperidine-dione moiety. Each step would require specific reagents and conditions, such as:
- Formation of the spirocyclic structure: This may involve cyclization reactions using appropriate starting materials and catalysts.
- Synthesis of the triazolo-benzodiazepine core: This could involve the condensation of a benzodiazepine derivative with a triazole precursor under acidic or basic conditions.
- Assembly of the piperidine-dione moiety: This step might require the use of protecting groups and selective deprotection to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
- Scaling up the reactions to industrial scale.
- Implementing efficient purification techniques such as chromatography or crystallization.
- Ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the piperidine-dione moiety might yield a diketone product, while reduction of the triazolo-benzodiazepine core could result in a dihydro derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the production of advanced materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. Potential mechanisms include:
Binding to specific receptors: The compound may interact with receptors in the body, modulating their activity.
Inhibition of enzymes: The compound could inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazepines: Compounds with a similar core structure, used as anxiolytics and sedatives.
Triazoles: Compounds with a triazole ring, used in antifungal and antiviral agents.
Piperidines: Compounds with a piperidine ring, used in various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and structural motifs, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C45H47ClN10O3 |
|---|---|
Peso molecular |
811.4 g/mol |
Nombre IUPAC |
3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H47ClN10O3/c1-28-51-52-44-45(18-19-45)50-41(29-9-12-32(46)13-10-29)35-23-30(11-14-38(35)56(28)44)31-24-47-54(25-31)21-5-3-2-4-20-53-22-17-33(26-53)48-37-8-6-7-34-36(37)27-55(43(34)59)39-15-16-40(57)49-42(39)58/h6-14,23-25,33,39,48H,2-5,15-22,26-27H2,1H3,(H,49,57,58)/t33-,39?/m1/s1 |
Clave InChI |
AOFJYHDZKOTTPE-LXJLEQQOSA-N |
SMILES isomérico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN5CC[C@H](C5)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C(=NC29CC9)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN5CCC(C5)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C(=NC29CC9)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)

![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)

![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)


